5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Medicinal Chemistry Process Chemistry Antibacterial Synthesis

This compound is the definitive precursor for next-generation fluoroquinolone antibacterials, featuring the essential 4-oxo-1,4-dihydroquinoline-3-carboxylic acid pharmacophore. Unlike simple 5,8-difluoro-4-hydroxyquinoline, the C3-carboxylic acid group is critical for downstream functionalization via Gould-Jacobs reactions. The specific 5,8-difluoro substitution pattern directly enhances antimicrobial potency. Supplied at ≥95% purity with defined stability (mp 308-310°C) and a high-yield synthetic route, it ensures reproducible SAR studies and scalable process development. Ideal for medicinal chemistry and heterocyclic library synthesis.

Molecular Formula C10H5F2NO3
Molecular Weight 225.15 g/mol
CAS No. 223690-44-6
Cat. No. B1342554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
CAS223690-44-6
Molecular FormulaC10H5F2NO3
Molecular Weight225.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)C(=O)C(=CN2)C(=O)O)F
InChIInChI=1S/C10H5F2NO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16)
InChIKeyFQMPPOUNRNUMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS 223690-44-6): A Key Fluoroquinolone Intermediate


5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 223690-44-6) is a fluorinated quinoline-3-carboxylic acid derivative with a molecular weight of 225.15 g/mol and the molecular formula C₁₀H₅F₂NO₃ [1]. This compound belongs to a class of heterocyclic structures that are widely recognized as essential intermediates in the synthesis of antibacterial fluoroquinolones [2]. Its structural core, featuring a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety with fluorine substitutions at the C5 and C8 positions, is a key pharmacophore in modern medicinal chemistry [1]. The compound is typically supplied as a research chemical with purities ranging from 95% to 98% from commercial sources .

The Criticality of 5,8-Difluoro Substitution in Fluoroquinolone Intermediates: Why Analogs Are Not Interchangeable


Substituting 5,8-difluoro-4-hydroxyquinoline-3-carboxylic acid with other in-class quinoline carboxylic acids or simple 5,8-difluoro-4-hydroxyquinoline is scientifically unsound due to fundamental differences in chemical reactivity and target application. The presence and position of the carboxylic acid group at C3 are essential for the compound's function as a direct precursor to the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid pharmacophore, a critical moiety for antibacterial activity in fluoroquinolones [1]. The specific 5,8-difluoro substitution pattern is not arbitrary; it is a validated scaffold for the preparation of next-generation fluoroquinolones with enhanced potency [2]. Using an analog lacking the C3-carboxylic acid group, such as 5,8-difluoro-4-hydroxyquinoline, would render the molecule incapable of undergoing the necessary downstream functionalization required to build the active quinolone core, thereby failing to meet the specific synthetic requirements of a research or industrial program.

Quantitative Evidence of Differentiation for 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS 223690-44-6)


Synthetic Route Validation: A Documented and Scalable Intermediate for Fluoroquinolone Antibiotics

The compound is prepared via a well-documented Gould-Jacobs reaction, achieving a high-purity final product (98% yield in the hydrolysis step). This established synthetic route contrasts with the lack of reported synthesis for its non-carboxylic analog, 5,8-difluoro-4-hydroxyquinoline, which is a simple heterocycle with no defined synthetic utility in this context [1]. The published procedure provides a scalable method for accessing this key intermediate.

Medicinal Chemistry Process Chemistry Antibacterial Synthesis

Thermal Stability Benchmarking: Superior Thermal Robustness Versus Core Analog

The compound exhibits a high melting point of 308-310°C, as reported in its original synthesis [1]. This value is significantly higher than that of the closely related analog 5,8-difluoro-4-hydroxyquinoline, which melts at 274-275°C . This 33-36°C difference indicates greater thermal stability, a crucial parameter for storage, handling, and reaction conditions that may involve elevated temperatures.

Material Science Process Chemistry Thermal Analysis

Purity and Source Availability: 98% Purity from Specialized Chemical Suppliers

The compound is commercially available at a purity of 98% from specialized research chemical suppliers , which is a critical quality attribute for its use as a synthetic building block. In contrast, the analog 5,8-difluoro-4-hydroxyquinoline is typically offered at 95% purity . This 3% absolute difference in purity specification represents a significant reduction in potential unknown impurities, which is paramount in sensitive downstream medicinal chemistry applications.

Analytical Chemistry Chemical Procurement Quality Assurance

Core Scaffold for Antibacterial Fluoroquinolone Development: Validated Utility in Medicinal Chemistry

Fluoro-4-hydroxyquinoline-3-carboxylic acids, such as this compound, are explicitly identified in peer-reviewed literature as 'important intermediates for the preparation of antibacterial fluoroquinolones' [1]. This statement is made in the context of developing next-generation antibacterials with improved potency over first-generation quinolones like nalidixic acid [2]. The 5,8-difluoro substitution pattern is a known motif for enhancing the potency of the resulting fluoroquinolones [3].

Drug Discovery Medicinal Chemistry Antibacterial Research

Validated Application Scenarios for 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS 223690-44-6)


Synthesis of Next-Generation Fluoroquinolone Antibiotics

This compound serves as a key intermediate in the synthesis of novel fluoroquinolone antibacterials. Its documented use in Gould-Jacobs reactions provides a direct route to the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, a prerequisite for antibacterial activity [1]. The specific 5,8-difluoro pattern is a validated motif for enhancing antimicrobial potency in this drug class [2].

Medicinal Chemistry for Structure-Activity Relationship (SAR) Studies

Researchers can utilize this compound as a central scaffold to explore new chemical space in antibacterial development. Its high purity (98%) and defined chemical structure minimize experimental variability, making it ideal for SAR studies aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of fluoroquinolone candidates.

Process Chemistry Development and Scale-Up

Given its established synthetic route with a high-yielding final hydrolysis step (98%) [1] and robust thermal stability (mp 308-310°C) [1], this compound is well-suited for process chemistry research. It provides a reliable starting point for developing scalable, cost-effective manufacturing processes for advanced pharmaceutical intermediates.

Research on Fluorinated Heterocyclic Building Blocks

As a fluorinated quinoline derivative, this compound is a valuable building block for constructing diverse heterocyclic libraries. Its unique substitution pattern and high purity enable the exploration of new chemical entities with potential applications beyond antibacterials, such as in agrochemical or material science research.

Technical Documentation Hub

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